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Compound of Interest

Compound Name: 3-Bromo-4-phenoxybenzaldehyde

CAS No.: 1000414-11-8

Cat. No.: B1373949 Get Quote

CAS Number: 1000414-11-8 Synonyms: 2-Bromo-4-formyldiphenyl ether; 3-Bromo-4-

(phenyloxy)benzaldehyde Molecular Formula: C₁₃H₉BrO₂ Molecular Weight: 277.11 g/mol [1][2]

[3]

Executive Summary
3-Bromo-4-phenoxybenzaldehyde is a critical biaryl ether scaffold used in the development

of small molecule kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and

other non-receptor tyrosine kinases.[1][3] Its structural motif—a diaryl ether with an ortho-

bromo substituent—mimics the pharmacophore found in several FDA-approved oncology drugs

(e.g., Ibrutinib analogs), serving as a versatile handle for Suzuki-Miyaura couplings or

Buchwald-Hartwig aminations to expand the core scaffold.[1][3]

This guide details two distinct synthetic pathways:

Route A (Electrophilic Bromination): A cost-effective, scalable route leveraging cooperative

directing group effects.

Route B (SNAr Displacement): A convergent, high-precision route ideal for late-stage

functionalization or when specific regiochemical control is required.[1][3]
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The synthesis of 3-Bromo-4-phenoxybenzaldehyde can be deconstructed into two primary

disconnections. The choice of route depends on the availability of starting materials and the

scale of production.
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Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Route A: Regioselective Bromination (Industrial
Standard)[3]
This route is preferred for large-scale synthesis due to the low cost of reagents (Bromine,

Acetic Acid) and the availability of 4-phenoxybenzaldehyde.

Mechanistic Rationale
The reaction relies on Cooperative Directing Effects. The substrate, 4-phenoxybenzaldehyde,

possesses two directing groups:

Aldehyde (-CHO): A strong electron-withdrawing group (EWG) that directs electrophiles to

the meta position.[1][3]
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Phenoxy (-OPh): An electron-donating group (EDG) that directs electrophiles to the ortho

and para positions.[1][3]

In 4-phenoxybenzaldehyde, the para position relative to the phenoxy group is blocked by the

aldehyde. The ortho positions relative to the phenoxy group (positions 3 and 5) are also meta

to the aldehyde. Thus, both groups direct the incoming bromine to the same position (C3),

ensuring high regioselectivity.

Experimental Protocol
Reagents:

4-Phenoxybenzaldehyde (1.0 eq)[3]

Bromine (Br₂, 1.1 eq)[3]

Glacial Acetic Acid (Solvent, 5-10 volumes)[1][3]

Sodium Acetate (Buffer, 1.1 eq) - Optional to buffer HBr byproduct[1][3]

Iron(III) Bromide (FeBr₃, 0.05 eq) - Catalyst (optional but recommended for rate)[1][3]

Step-by-Step Methodology:

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, addition

funnel, and a gas scrubber (to trap HBr gas) with 4-phenoxybenzaldehyde and glacial acetic

acid.

Catalyst Addition: Add FeBr₃ (5 mol%) to the solution. Cool the mixture to 0–5°C using an ice

bath.

Bromination: Add a solution of Bromine (Br₂) in acetic acid dropwise over 60 minutes.

Maintain internal temperature <10°C to prevent over-bromination.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4]
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Quench: Pour the reaction mixture into ice-cold water (5 volumes) containing Sodium

Bisulfite (NaHSO₃) to quench excess bromine. A precipitate should form.

Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash the combined

organic layers with Sat. NaHCO₃ (to remove acetic acid), water, and brine.

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from

Ethanol/Hexane to yield off-white crystals.[1]

Data Summary:

Parameter Value

Yield 85–92%

Purity (HPLC) >98%

Appearance White to pale yellow crystalline solid

| Melting Point | 55–58°C (Lit.[1][3] range for similar bromobenzaldehydes) |

Route B: Nucleophilic Aromatic Substitution (SNAr)
[3]
This route is ideal if 3-bromo-4-fluorobenzaldehyde is available or if the bromination route

yields inseparable isomers (rare in this specific case).[1][3] It proceeds via an addition-

elimination mechanism.[1]

Mechanistic Rationale
The reaction utilizes the strong electron-withdrawing nature of the aldehyde group at the para

position to activate the fluorine atom towards nucleophilic attack.

Activation: The carbonyl group at C1 withdraws electron density from the ring, making C4

highly electrophilic.

Addition: The phenoxide ion attacks C4, forming a resonance-stabilized Meisenheimer

complex. The negative charge is delocalized onto the carbonyl oxygen.
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Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the ether

product.

3-Bromo-4-fluorobenzaldehyde
+ Phenoxide
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Nucleophilic Attack
(Slow Step) 3-Bromo-4-phenoxybenzaldehyde

+ Fluoride

Elimination of F-
(Fast Step)

Click to download full resolution via product page

Figure 2: Simplified reaction coordinate for the SNAr pathway.

Experimental Protocol
Reagents:

3-Bromo-4-fluorobenzaldehyde (1.0 eq) [CAS: 77771-02-9][3][5]

Phenol (1.05 eq)[1][3]

Potassium Carbonate (K₂CO₃, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.1 eq)[3]

Solvent: DMF or DMSO (anhydrous)[3]

Step-by-Step Methodology:

Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Phenol (1.05 eq) in

DMF (0.5 M concentration).

Base Activation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate

the phenoxide in situ.

Substrate Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) to the mixture.

Heating: Heat the reaction mixture to 80–100°C. Monitor via HPLC. The reaction is typically

complete within 4–8 hours.

Note: Do not overheat (>120°C) to avoid side reactions or degradation of the aldehyde.
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Workup: Cool to room temperature. Dilute with water (10 volumes) and extract with Ethyl

Acetate (3x).[3]

Washing: Wash the organic layer extensively with water and LiCl solution (5%) to remove

DMF.

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) is recommended

to remove traces of unreacted phenol.

Process Optimization & Troubleshooting
Issue Probable Cause Corrective Action

Low Yield (Route A)
Over-bromination (Dibromo

species)

Lower reaction temperature to

0°C; Reduce Br₂ equivalents to

1.05 eq.

Incomplete Reaction (Route B) Wet solvent or weak base

Ensure DMF is anhydrous;

Switch to Cs₂CO₃ (stronger

base/better solubility).[3]

Impurity: Phenol (Route B) Excess reagent remaining

Wash organic layer with 1M

NaOH during workup to ionize

and remove phenol.[3]

Dark Coloration Oxidation of aldehyde

Perform all reactions under

Nitrogen/Argon; Add

antioxidants (BHT) during

workup if necessary.[3]

Safety & Handling
Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood

with appropriate PPE (face shield, chemical resistant gloves). Have sodium thiosulfate

solution ready for spills.

Hydrofluoric Acid (HF) Potential: In Route B, the byproduct is Fluoride (F⁻).[3] In acidic

workups, this can form trace HF. Ensure the aqueous waste is neutralized with Calcium

Chloride (CaCl₂) to precipitate CaF₂.
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Aldehydes: Generally susceptible to air oxidation to benzoic acids. Store the final product

under inert gas at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.scribd.com/document/578126680/Che-Menu
https://www.bldpharm.com/products/1000414-11-8.html
https://hycell.tw/angene-chemical/
https://pdf.benchchem.com/142/Preparation_of_Analytical_Standards_for_3_Phenoxybenzaldehyde_A_Comparative_Guide.pdf
https://www.chemicalbook.com/synthesis/3-bromo-4-fluorobenzaldehyde.htm
https://pubchem.ncbi.nlm.nih.gov/patent/US-4108904-A
https://pubchem.ncbi.nlm.nih.gov/patent/US-4108904-A
https://orgsyn.org/demo.aspx?prep=CV1P0127
http://www.orgsyn.org/demo.aspx?prep=CV2P0089
https://www.keyorganics.net/3-bromo-4-phenoxybenzaldehyde-mfcd27937159-1000414-11-8-c13h9bro2.html
https://store.apolloscientific.co.uk/category/chemicals/organic-building-blocks/aldehydes?page=54
https://www.aablocks.com/node/36
https://www.benchchem.com/product/b1373949#synthesis-of-3-bromo-4-phenoxybenzaldehyde
https://www.benchchem.com/product/b1373949#synthesis-of-3-bromo-4-phenoxybenzaldehyde
https://www.benchchem.com/product/b1373949#synthesis-of-3-bromo-4-phenoxybenzaldehyde
https://www.benchchem.com/product/b1373949#synthesis-of-3-bromo-4-phenoxybenzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1373949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

